N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-17(2)12-13-27-21-14-18(6-11-22(21)32-16-25(3,4)24(27)29)26-23(28)15-31-20-9-7-19(30-5)8-10-20/h6-11,14,17H,12-13,15-16H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLAVVNTFQTIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on available research findings.
- Molecular Formula : C22H32N4O4S
- Molecular Weight : 448.6 g/mol
- CAS Number : 1428373-16-3
| Property | Value |
|---|---|
| Molecular Formula | C22H32N4O4S |
| Molecular Weight | 448.6 g/mol |
| CAS Number | 1428373-16-3 |
The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Antioxidant Properties : It could scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial Activity : The structure suggests potential interactions with microbial cell membranes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds within the same structural family. For instance, derivatives of similar oxazepin structures have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.
Anti-inflammatory Effects
Research indicates that compounds with similar frameworks exhibit anti-inflammatory properties by modulating cytokine production and inhibiting the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses.
Anticancer Potential
In vitro studies have demonstrated that oxazepin derivatives can induce apoptosis in cancer cell lines. This is likely due to their ability to interfere with cell cycle progression and promote programmed cell death.
Case Studies
-
Study on Antimicrobial Efficacy :
A comparative study on various oxazepin derivatives highlighted significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's structure was linked to its ability to penetrate bacterial membranes effectively. -
Anti-inflammatory Research :
A study published in a peer-reviewed journal examined the anti-inflammatory effects of structurally similar compounds in murine models. The results indicated a reduction in pro-inflammatory cytokines and improved clinical outcomes in treated subjects. -
Anticancer Investigation :
In a recent investigation into the anticancer properties of oxazepin derivatives, researchers found that these compounds could inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its combination of a benzo[b][1,4]oxazepine core and 4-methoxyphenoxyacetamide side chain. Below is a comparative analysis with key analogues:
Key Comparative Insights
Ring Size and Flexibility: The 7-membered benzo[b][1,4]oxazepine core offers greater conformational flexibility compared to 6-membered benzo[b][1,4]oxazin derivatives . This flexibility could enhance binding to targets requiring induced-fit interactions. In contrast, rigid 5-membered thiazolidinone cores (e.g., in coumarin-linked acetamides ) prioritize planar geometry, favoring interactions with flat enzymatic pockets.
Substituent Effects: The 4-methoxyphenoxy group in the target compound provides moderate electron-donating effects (via methoxy) and hydrogen-bonding capacity, contrasting with the 2,6-dimethylphenoxy group in compound h , which is sterically hindered and less polar. Isopentyl vs. Benzyl: The aliphatic isopentyl chain in the target compound likely improves solubility in nonpolar environments compared to aromatic benzyl groups in oxazinane derivatives .
Synthetic Accessibility :
- The target compound’s synthesis may parallel methods for related acetamides, such as ZnCl₂-catalyzed cyclization in dioxane or cesium carbonate-mediated coupling . However, the isopentyl and dimethyl groups may require tailored protection/deprotection strategies.
Hydrogen Bonding and Crystal Packing: The acetamide linker and methoxy oxygen can participate in hydrogen-bonding networks, akin to patterns observed in Etter’s graph-set analysis . Such interactions may influence crystallization behavior and solubility relative to compounds lacking these groups (e.g., non-acetamide analogues).
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction efficiency be optimized?
The synthesis typically involves multi-step protocols, such as coupling 2-(4-methoxyphenoxy)acetic acid derivatives with a substituted benzooxazepine core. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDC in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Cyclization : Intramolecular cyclization of intermediates using acid catalysis (e.g., p-TsOH) to form the tetrahydrobenzooxazepine ring .
- Optimization : Reaction efficiency is improved by monitoring progress via TLC and adjusting solvent polarity (e.g., DMF for solubility) and temperature (room temperature to 80°C) .
Q. How is the compound characterized post-synthesis, and what analytical methods are critical?
- Structural elucidation :
- Purity assessment :
Advanced Research Questions
Q. How can computational methods guide the optimization of synthesis or bioactivity?
- Reaction pathway modeling : Tools like Gaussian or ORCA predict transition states and intermediates using density functional theory (DFT), identifying energy barriers in cyclization steps .
- Docking studies : Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes), informing structural modifications to enhance binding affinity .
- Solvent effects : COSMO-RS simulations predict solvent compatibility to minimize side reactions .
Q. What strategies resolve contradictions in spectroscopic or bioactivity data across studies?
- Data triangulation :
- Bioactivity reproducibility :
Q. What are the key considerations for designing in vitro bioactivity studies?
- Dose-response curves : Use 8–10 concentrations (1 nM–100 μM) to calculate IC50 values, ensuring Hill slopes align with target engagement .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Off-target screening : Profile against related receptors (e.g., GPCR panels) to confirm selectivity .
Q. How are physicochemical properties (e.g., logP, solubility) experimentally determined, and how do they influence formulation?
- logP measurement : Shake-flask method with octanol/water partitioning followed by HPLC quantification .
- Solubility : Equilibrium solubility in PBS (pH 7.4) at 25°C, with sonication to ensure saturation .
- Formulation impact : Low aqueous solubility may necessitate prodrug design (e.g., phosphate esters) or nanoparticle encapsulation .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final coupling step?
Q. What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
